![molecular formula C34H34Cl2N4O4 B14156778 N,N'-{4-[(E)-phenyldiazenyl]benzene-1,3-diyl}bis[4-(4-chloro-2-methylphenoxy)butanamide] CAS No. 548482-35-5](/img/structure/B14156778.png)
N,N'-{4-[(E)-phenyldiazenyl]benzene-1,3-diyl}bis[4-(4-chloro-2-methylphenoxy)butanamide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-{4-[(E)-phenyldiazenyl]benzene-1,3-diyl}bis[4-(4-chloro-2-methylphenoxy)butanamide] is a complex organic compound characterized by its unique structure, which includes a phenyldiazenyl group and multiple aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-{4-[(E)-phenyldiazenyl]benzene-1,3-diyl}bis[4-(4-chloro-2-methylphenoxy)butanamide] typically involves multiple steps, starting with the preparation of the phenyldiazenyl intermediate. This intermediate is then reacted with 4-(4-chloro-2-methylphenoxy)butanamide under controlled conditions to form the final product. Common reagents used in these reactions include diazonium salts, amides, and various catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, pressure regulation, and the use of solvents to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-{4-[(E)-phenyldiazenyl]benzene-1,3-diyl}bis[4-(4-chloro-2-methylphenoxy)butanamide] can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
N,N’-{4-[(E)-phenyldiazenyl]benzene-1,3-diyl}bis[4-(4-chloro-2-methylphenoxy)butanamide] has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which N,N’-{4-[(E)-phenyldiazenyl]benzene-1,3-diyl}bis[4-(4-chloro-2-methylphenoxy)butanamide] exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’- (1,3-butadiynl-1,4-diyl)bis (4,1-phenyleneoctoanate)
- 1,1’-(1,3-butadiyne-1,4-diyl)bisbenzene
N,N’-{4-[(E)-phenyldiazenyl]benzene-1,3-diyl}bis[4-(4-chloro-2-methylphenoxy)butanamide]: shares similarities with other diazenyl compounds and aromatic amides.
Uniqueness
The uniqueness of N,N’-{4-[(E)-phenyldiazenyl]benzene-1,3-diyl}bis[4-(4-chloro-2-methylphenoxy)butanamide] lies in its specific structural features, such as the phenyldiazenyl group and the combination of aromatic rings with chloro and methyl substituents
Propriétés
Numéro CAS |
548482-35-5 |
|---|---|
Formule moléculaire |
C34H34Cl2N4O4 |
Poids moléculaire |
633.6 g/mol |
Nom IUPAC |
4-(4-chloro-2-methylphenoxy)-N-[3-[4-(4-chloro-2-methylphenoxy)butanoylamino]-4-phenyldiazenylphenyl]butanamide |
InChI |
InChI=1S/C34H34Cl2N4O4/c1-23-20-25(35)12-16-31(23)43-18-6-10-33(41)37-28-14-15-29(40-39-27-8-4-3-5-9-27)30(22-28)38-34(42)11-7-19-44-32-17-13-26(36)21-24(32)2/h3-5,8-9,12-17,20-22H,6-7,10-11,18-19H2,1-2H3,(H,37,41)(H,38,42) |
Clé InChI |
UTSDJOJNPONBBQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=CC(=C(C=C2)N=NC3=CC=CC=C3)NC(=O)CCCOC4=C(C=C(C=C4)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


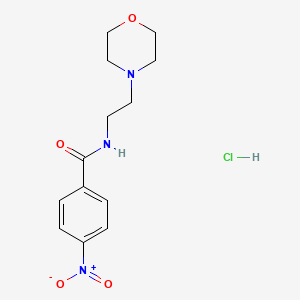
![2-Hydroxy-3-[(4-hydroxy-2-methoxy-6-propylbenzoyl)oxy]-4-methoxy-6-pentylbenzoic acid](/img/structure/B14156709.png)

![2-[(Z)-2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide](/img/structure/B14156719.png)
![4-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]phenol](/img/structure/B14156721.png)
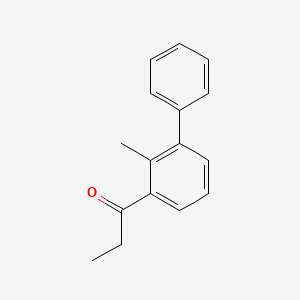
![3-hydroxypyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14156726.png)
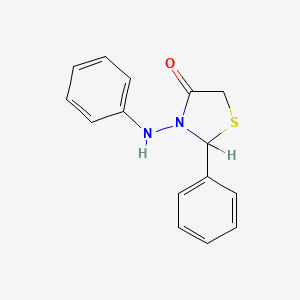
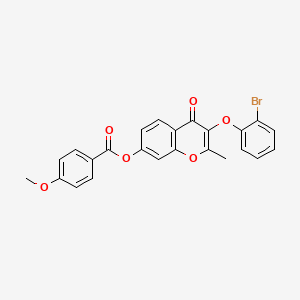
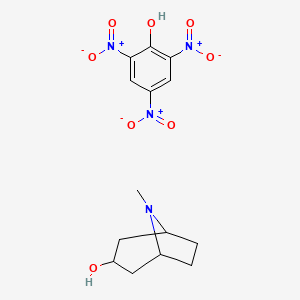
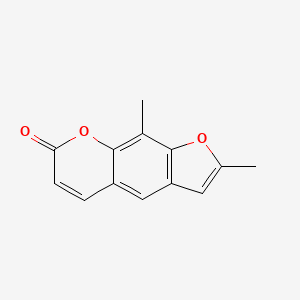

![5-Bromo-3,6-dimethylimidazo[2,1-b][1,3]thiazole](/img/structure/B14156762.png)

